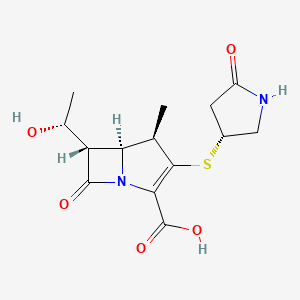
2,2',4,4',6,6'-Hexachlorobiphenyl
Übersicht
Beschreibung
2,2’,4,4’,6,6’-Hexachlorobiphenyl is a hexachlorobiphenyl that is biphenyl in which both of the phenyl rings are substituted at positions 2, 4, and 6 by chlorines . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . PCBs were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,4,4’,6,6’-Hexachlorobiphenyl is C12H4Cl6 . The InChI representation is InChI=1S/C12H4Cl6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H . The Canonical SMILES representation is C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Various Species
Research on 2,2',4,4',6,6'-hexachlorobiphenyl (HCB) has explored its pharmacokinetics in different species. A study by Lutz et al. (1984) conducted a physiologic pharmacokinetic analysis of various polychlorinated biphenyls, including 2,2',4,4',5,5'-hexachlorobiphenyl, across species such as dogs, monkeys, rats, and mice. This study highlighted the variations in clearance rates and tissue-to-blood distribution ratios among these species, with metabolism being a prerequisite for urinary and biliary excretion in all cases (Lutz et al., 1984).
Environmental Degradation and Analytical Indicators
Turrio-Baldassarri et al. (1997) investigated the ratio of different hexachlorobiphenyls, including 2,2',4,4',5,5'-HCB, as a potential indicator for environmental degradation and contamination in various matrices. Their findings suggested that the ratio of these compounds might vary in different levels of the food chain and could serve as an indicator of external contamination (Turrio-Baldassarri et al., 1997).
Solubility in Water/Alcohol Mixtures
A study by Li and Andren (1994) measured the solubility of HCB in mixtures of water and n-alcohols. Their research provided insights into the behavior of HCB in various solvents, which is crucial for understanding its environmental fate and potential for bioaccumulation (Li & Andren, 1994).
Metabolic Behavior in Animals
Research by Hutzinger et al. (1972) investigated the metabolic behavior of hexachlorobiphenyl isomers in animals like pigeons, rats, and brook trout. This study provided valuable information on how these compounds are processed biologically, which has implications for their toxicity and environmental impact (Hutzinger et al., 1972).
Photochemical Degradation
Studies by Hutzinger, Safe, and Zitko (1972) explored the photochemical degradation of chlorobiphenyls, including this compound. Their findings showed that HCB undergoes photolytic degradation, leading to products formed by loss of chlorine, rearrangement, and condensation. This research is important for understanding the environmental breakdown of such chemicals (Hutzinger, Safe, & Zitko, 1972).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2,2’,4,4’,6,6’-Hexachlorobiphenyl is the xenobiotic chemical metabolizing enzyme genes , such as the CYP1A1 gene
Biochemical Pathways
It is known that the compound disrupts cellular calcium homeostasis and causes translocation of protein kinase c . This disruption is the result of increased ryanodine binding to calcium channels .
Pharmacokinetics
It is known that the compound is a persistent organic pollutant , indicating that it resists environmental degradation and can bioaccumulate in animal tissue .
Result of Action
The activation of xenobiotic chemical metabolizing enzyme genes by 2,2’,4,4’,6,6’-Hexachlorobiphenyl leads to the metabolism of foreign substances in the organism . The compound’s involvement in cell-cycle regulation suggests that it may also influence cell proliferation and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,6,6’-Hexachlorobiphenyl. As a persistent organic pollutant, the compound can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . This persistence suggests that the compound’s action may be influenced by factors such as temperature, moisture, and the presence of other chemicals in the environment.
Biochemische Analyse
Biochemical Properties
2,2’,4,4’,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which are involved in its metabolic activation . These interactions can lead to the formation of reactive metabolites that may bind covalently to cellular macromolecules, causing cellular damage. Additionally, 2,2’,4,4’,6,6’-Hexachlorobiphenyl can act as an endocrine disruptor, interfering with hormone receptors and altering hormonal signaling pathways .
Cellular Effects
The effects of 2,2’,4,4’,6,6’-Hexachlorobiphenyl on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,4,4’,6,6’-Hexachlorobiphenyl can lead to oxidative stress, resulting in the activation of stress-responsive signaling pathways and alterations in the expression of genes involved in detoxification and inflammation . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and lipid metabolism .
Molecular Mechanism
At the molecular level, 2,2’,4,4’,6,6’-Hexachlorobiphenyl exerts its effects through various mechanisms. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . Additionally, the compound can inhibit or activate specific enzymes, such as cytochrome P450s, altering their catalytic activity and leading to the production of reactive oxygen species (ROS) and other toxic metabolites . These molecular interactions can result in cellular damage, apoptosis, and other adverse effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,6,6’-Hexachlorobiphenyl can change over time. The compound is relatively stable and resistant to degradation, which contributes to its persistence in biological systems . Long-term exposure to 2,2’,4,4’,6,6’-Hexachlorobiphenyl has been associated with chronic effects such as liver damage, immune system suppression, and endocrine disruption . Studies have shown that the compound can accumulate in tissues over time, leading to prolonged biological effects even after exposure has ceased .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle biochemical changes, while higher doses can lead to overt toxicity and adverse effects . For example, high doses of 2,2’,4,4’,6,6’-Hexachlorobiphenyl have been shown to cause liver damage, reproductive toxicity, and developmental abnormalities in animal studies . Threshold effects have also been observed, where certain biological responses are only triggered above specific exposure levels .
Metabolic Pathways
2,2’,4,4’,6,6’-Hexachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The metabolic pathways of 2,2’,4,4’,6,6’-Hexachlorobiphenyl can influence its toxicity, as some metabolites may be more reactive and toxic than the parent compound .
Transport and Distribution
Within cells and tissues, 2,2’,4,4’,6,6’-Hexachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . The compound is lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue and the liver . Its distribution can also be influenced by factors such as blood flow, tissue perfusion, and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of 2,2’,4,4’,6,6’-Hexachlorobiphenyl can affect its activity and function. The compound has been found to localize in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,2’,4,4’,6,6’-Hexachlorobiphenyl can accumulate in organelles such as the endoplasmic reticulum and mitochondria, leading to organelle-specific effects such as ER stress and mitochondrial dysfunction . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOAEPDGFWLUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040302 | |
| Record name | 2,2',4,4',6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33979-03-2 | |
| Record name | PCB 155 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33979-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,2',4',6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033979032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',6,6'-hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,4',6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YK3084VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)



